molecular formula C15H16N2O2S B5565023 4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide CAS No. 303139-08-4

4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide

Cat. No.: B5565023
CAS No.: 303139-08-4
M. Wt: 288.4 g/mol
InChI Key: CPGHLWWGNBBGSF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide is a chemical compound with the molecular formula C₁₅H₁₆N₂O₂S. It is a thiophene derivative, which means it contains a five-membered ring structure with one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide typically involves the reaction of 4-methylbenzoyl chloride with 4,5-dimethyl-2-aminothiophene-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols .

Scientific Research Applications

4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-aminothiophene-3-carboxamide: A precursor in the synthesis of 4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide.

    4-Methylbenzoyl chloride: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene ring structures.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-8-4-6-11(7-5-8)14(19)17-15-12(13(16)18)9(2)10(3)20-15/h4-7H,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGHLWWGNBBGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350205
Record name 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303139-08-4
Record name 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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